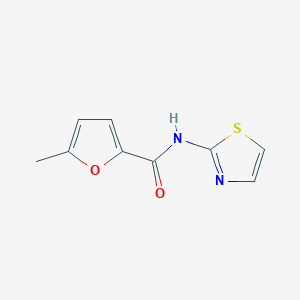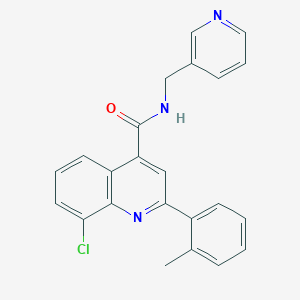methyl}phosphonate](/img/structure/B11118064.png)
Diethyl {[(4-nitrophenyl)amino](phenyl)methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {(4-nitrophenyl)aminomethyl}phosphonate is an organophosphorus compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both nitrophenyl and phenyl groups in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {(4-nitrophenyl)aminomethyl}phosphonate can be synthesized via the Pudovik reaction, which involves the addition of diethyl phosphite to imines. The imines are typically obtained from the reaction of aromatic aldehydes with amines. In this case, the reaction involves diethyl phosphite, 4-nitrobenzaldehyde, and aniline under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for Diethyl {(4-nitrophenyl)aminomethyl}phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(4-nitrophenyl)aminomethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus atom under basic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives or further oxidized compounds.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted phosphonates are the primary products.
Scientific Research Applications
Diethyl {(4-nitrophenyl)aminomethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the synthesis of other organophosphorus compounds
Mechanism of Action
The mechanism of action of Diethyl {(4-nitrophenyl)aminomethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phosphonate group can form strong bonds with metal ions and other nucleophiles. These interactions can inhibit enzyme activity or alter biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
- Diethyl {(4-methoxyphenyl)aminomethyl}phosphonate
- Diethyl {(4-trifluoromethylphenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {(4-nitrophenyl)aminomethyl}phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in applications where specific interactions with biological molecules are desired .
Properties
Molecular Formula |
C17H21N2O5P |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C17H21N2O5P/c1-3-23-25(22,24-4-2)17(14-8-6-5-7-9-14)18-15-10-12-16(13-11-15)19(20)21/h5-13,17-18H,3-4H2,1-2H3 |
InChI Key |
STNMZCHFTBZXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-{[(2-fluorophenyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B11117982.png)
![5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B11117983.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11117987.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11117993.png)
![2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B11118000.png)

![1-(4-fluorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11118008.png)
![N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11118024.png)

![N-(2-ethylphenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11118033.png)
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11118034.png)

![Methyl 4-methyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11118051.png)
![2-(2-methylphenyl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11118057.png)
